CID 25108821

説明

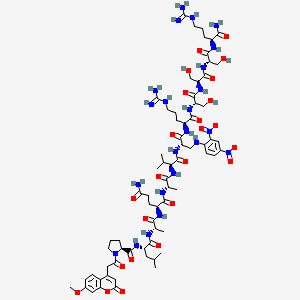

CID 25108821 is a compound registered in the PubChem database, a critical resource for chemical structure and bioactivity data. For novel compounds, rigorous characterization—such as NMR, mass spectrometry (MS), and elemental analysis—is essential to confirm identity and purity . Unfortunately, the evidence provided lacks direct experimental data or structural diagrams for this compound, limiting a comprehensive introduction.

特性

InChI |

InChI=1S/C69H103N23O24/c1-32(2)23-44(84-66(109)49-13-10-22-90(49)53(97)24-36-25-54(98)116-51-27-38(115-7)15-16-39(36)51)61(104)80-34(5)57(100)82-43(18-19-52(70)96)59(102)79-35(6)58(101)89-55(33(3)4)67(110)85-45(28-78-40-17-14-37(91(111)112)26-50(40)92(113)114)62(105)83-42(12-9-21-77-69(74)75)60(103)86-47(30-94)64(107)88-48(31-95)65(108)87-46(29-93)63(106)81-41(56(71)99)11-8-20-76-68(72)73/h14-17,25-27,32-35,41-49,55,78,93-95H,8-13,18-24,28-31H2,1-7H3,(H2,70,96)(H2,71,99)(H,79,102)(H,80,104)(H,81,106)(H,82,100)(H,83,105)(H,84,109)(H,85,110)(H,86,103)(H,87,108)(H,88,107)(H,89,101)(H4,72,73,76)(H4,74,75,77)/t34-,35-,41-,42-,43-,44-,45-,46-,47-,48-,49-,55-/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPFCDHLHMOCKZ-ZZLDSPSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H103N23O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1638.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Structurally or Functionally Similar Compounds

The evidence highlights methodologies for comparing compounds, which can be applied to CID 25108821. Below is a framework for comparison, based on analogous studies:

Table 1: General Comparison Framework for this compound and Analogs

Key Findings from Analogous Studies

Functional Analogues: Taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) are bile acids with structural modifications influencing substrate specificity in enzymatic assays. For example, taurocholic acid’s taurine conjugation enhances solubility, a critical factor in lipid metabolism pathways . Betulin (CID 72326) and its derivatives (e.g., betulinic acid, CID 64971) demonstrate how minor structural changes (e.g., oxidation at C3) significantly alter bioactivity, such as improved cytotoxicity against cancer cells .

Structural Analogues :

- Oscillatoxin derivatives (CIDs 101283546, 185389) share a polyketide backbone but differ in methyl or hydroxyl substitutions, which correlate with cytotoxic potency in marine organisms .

- 3-O-caffeoyl betulin (CID 10153267) illustrates how functional group additions (e.g., caffeoyl moiety) enhance pharmacological properties like antioxidant capacity .

Analytical Comparisons: Mass Spectrometry: Source-induced collision-induced dissociation (CID) in ESI-MS distinguishes isomers (e.g., ginsenosides in ), a method applicable to this compound if structural ambiguity exists. Chromatography: Fractionation via vacuum distillation () or LC-ELSD () can separate compounds with similar polarities or molecular weights.

Methodological Insights for Comparative Studies

Structural Elucidation :

- Use NMR and HRMS to resolve stereochemistry and confirm molecular formulae, as seen in betulin derivatives .

- 3D structural overlays (e.g., steroid backbones in ) can visualize conformational similarities.

Bioactivity Profiling :

- Compare IC₅₀ values or binding affinities in enzymatic assays. For example, irbesartan (CID 3749) and BSP (CID 5345) show distinct inhibitory effects on transporters .

Computational Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。